molecular formula C8H3ClF3N3S3 B2557044 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol CAS No. 477846-12-1

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2557044
CAS No.: 477846-12-1
M. Wt: 329.76
InChI Key: IRIOOYJKKQSGSF-UHFFFAOYSA-N
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Description

The compound 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked 3-chloro-5-(trifluoromethyl)pyridinyl group. The thiadiazole ring system is known for its diverse biological activities, including pesticidal, herbicidal, and antimicrobial properties . The trifluoromethyl (CF₃) and chloro (Cl) substituents on the pyridine ring enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3S3/c9-4-1-3(8(10,11)12)2-13-5(4)17-7-15-14-6(16)18-7/h1-2H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOOYJKKQSGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NNC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through chlorination and trifluoromethylation reactions.

    Thiadiazole Ring Formation: The pyridine derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring participates in nucleophilic substitution due to its electron-deficient nature. The thiol (-SH) group at position 2 and the pyridinylsulfanyl group at position 5 influence reactivity:

  • Reaction with Alkyl Halides :
    The thiol group undergoes alkylation to form thioethers. For example, treatment with methyl iodide in basic ethanol yields 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(methylsulfanyl)-1,3,4-thiadiazole .

    ReagentConditionsProductYield
    CH₃I, KOHEthanol, reflux, 6 h2-(Methylsulfanyl)-1,3,4-thiadiazole derivative~75%
  • Amine Substitution :
    The chlorine on the pyridine ring (position 3) can be replaced by amines under palladium catalysis, forming pyridinylamine derivatives.

Oxidation Reactions

The thiol group is susceptible to oxidation:

  • Disulfide Formation :
    Mild oxidizing agents (e.g., H₂O₂, I₂) convert the thiol to a disulfide dimer :

    2R-SHH2O2R-S-S-R+2H2O2\,\text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R} + 2\,\text{H}_2\text{O}
    Oxidizing AgentConditionsProduct
    H₂O₂ (30%)RT, 2 hDisulfide dimer
  • Sulfonic Acid Formation :
    Strong oxidizers (e.g., KMnO₄, HNO₃) oxidize the thiol to a sulfonic acid group (-SO₃H).

Cross-Coupling Reactions

The chlorine atom on the pyridine ring enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling :
    Reaction with arylboronic acids forms biaryl derivatives .

    ReagentConditionsProduct
    Pd(PPh₃)₄, ArB(OH)₂DMF/H₂O, 80°C, 12 h3-Aryl-5-(trifluoromethyl)pyridinyl derivative

Cyclization Reactions

The thiol group facilitates cyclization with electrophilic reagents:

  • Formation of Fused Heterocycles :
    Reaction with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) yields thiadiazolo[3,2-b]thiazole derivatives .

Acid/Base Reactivity

  • Deprotonation :
    The thiol group (pKa ~8–10) is deprotonated in basic media, forming a thiolate anion that participates in SN² reactions.

  • Stability :
    The compound is stable under acidic conditions but may decompose in strong bases at elevated temperatures .

Spectroscopic Data

Key analytical data for reaction characterization:

  • ¹H NMR (DMSO-d₆) :
    δ 8.35 (s, 1H, pyridine-H), 7.92 (s, 1H, thiadiazole-H), 4.10 (s, 1H, -SH) .

  • IR (KBr) :
    ν = 2550 cm⁻¹ (-SH stretch), 1605 cm⁻¹ (C=N), 1350 cm⁻¹ (C-F) .

Scientific Research Applications

Agricultural Applications

Fungicidal and Insecticidal Properties

The compound exhibits notable fungicidal and insecticidal properties. Research indicates that derivatives of 5-trifluoromethyl-1,3,4-thiadiazoles demonstrate enhanced effectiveness against various pests, including fungi and insects. For instance, a patent describes the use of these compounds in formulations aimed at combating agricultural pests, showcasing their potential as effective agrochemicals .

Case Study: Efficacy Against Fungal Pathogens

In a study evaluating the antifungal activity of various thiadiazole derivatives, compounds similar to 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol showed significant inhibition of fungal growth in both in vitro and field trials. The minimum inhibitory concentration (MIC) values were lower than those of standard fungicides, indicating superior efficacy .

Pharmaceutical Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety exhibit substantial antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. A specific derivative demonstrated an MIC value lower than that of conventional antibiotics like streptomycin .

Case Study: Synthesis of Antidepressant Agents

Research has also explored the synthesis of imine derivatives based on 5-amino-1,3,4-thiadiazole-2-thiol, revealing potential antidepressant activities. These findings suggest that modifications to the thiadiazole structure can lead to promising therapeutic agents .

Material Science Applications

Development of Functional Materials

The unique chemical properties of thiadiazoles have led to their incorporation into materials science. The compound's ability to form coordination complexes with metals has been explored for applications in sensors and catalysis. For instance, studies have indicated that complexes formed with transition metals exhibit enhanced catalytic activity in organic transformations.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
AgricultureFungicide/InsecticideGreater efficacy against pests compared to standards
PharmaceuticalsAntimicrobial agentsSignificant antibacterial activity against pathogens
Material ScienceFunctional materialsEnhanced catalytic properties when complexed with metals

Mechanism of Action

The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The 1,3,4-thiadiazole core is a common feature in many bioactive compounds. For example:

  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : This derivative lacks the pyridinyl-sulfanyl group but retains insecticidal and fungicidal activities due to the fluorophenyl substituent .
  • 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine : Replaces the thiadiazole with a pyrimidine core but retains sulfur-based linkages, highlighting the role of sulfanyl groups in bioactivity .

Substituent and Linkage Differences

Pyridinyl Derivatives:
  • Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Shares the 3-Cl-5-CF₃-pyridinyl moiety but uses an oxygen (oxy) linkage instead of sulfur (sulfanyl). This compound is a commercial herbicide, suggesting that the sulfanyl group in the target compound may alter solubility and target binding .
  • Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Similar to haloxyfop but lacks the chloro substituent, demonstrating the importance of halogenation in potency .
Sulfanyl-Linked Compounds:
  • 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole : Features a dichlorophenyl-sulfanyl group on a thiadiazole ring, showing structural parallels but differing in halogenation patterns .
  • N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide: Combines the 3-Cl-5-CF₃-pyridinyl group with a thiazole-thio linkage, indicating versatility in designing sulfur-containing agrochemicals .

Agrochemical Potential

  • Herbicidal Activity : Compounds like haloxyfop and fluazifop (oxy-linked) are established herbicides, suggesting that the sulfanyl-linked target compound may exhibit similar or enhanced activity due to greater lipophilicity .

Pharmacological Relevance

Molecular Properties

  • Stability : The CF₃ group resists metabolic degradation, a trait shared with fluazifop and haloxyfop .

Comparative Data Table

Compound Name Core Structure Substituents Linkage Key Activities References
Target Compound 1,3,4-thiadiazole 3-Cl-5-CF₃-pyridinyl, thiol Sulfanyl Hypothetical agrochemical Synthesis
Haloxyfop Phenoxypropanoic acid 3-Cl-5-CF₃-pyridinyl Oxy Herbicide
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 3-Fluorophenyl Direct Insecticidal, fungicidal
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 1,2,3-thiadiazole 3,4-Cl₂-phenyl Sulfanyl Unspecified bioactivity
N-substituted benzamide () Benzamide 3-Cl-5-CF₃-pyridinyl, thiazole-thio Aminoethyl Anticancer, antiviral

Biological Activity

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the compound's synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C8H5ClF3N3OS
  • CAS Number : 338422-73-4
  • Melting Point : 124–127 °C

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The following table summarizes key findings from various studies on related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazoleHT-29 (Colon Cancer)12.57 ± 0.6Induces apoptosis via caspase activation
1,3,4-Thiadiazole derivativesA549 (Lung Cancer)4.27Inhibition of ERK1/2 pathway
Trifluoromethyl-substituted thiadiazolesMCF7 (Breast Cancer)VariesCell cycle arrest in G1 phase

The compound has been shown to exhibit significant suppressive activity against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells . The structure-activity relationship indicates that substituents on the thiadiazole ring significantly influence cytotoxicity.

The anticancer activity of thiadiazole derivatives is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation. For instance:

  • ERK1/2 Inhibition : Some derivatives inhibit the ERK1/2 pathway, leading to reduced cell survival and proliferation .
  • Caspase Activation : Induction of apoptosis through caspase activation has been observed in several studies involving thiadiazoles .

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated a series of thiadiazoles for their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 12.57 µM against HT29 colon cancer cells, showcasing their potential as therapeutic agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of trifluoromethyl-substituted thiadiazoles against Gram-positive and Gram-negative bacteria. The results revealed significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with 1,3,4-thiadiazole-2-thiol under alkaline conditions (e.g., aqueous NaOH) to form the sulfanyl bridge.
  • Step 2: Purification via recrystallization or column chromatography. Key intermediates like sodium monochloroacetate may be used for functionalization .
  • Optimization: Adjusting reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) improves yields. Kinetic studies using HPLC or TLC can monitor progress .

Advanced: How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • Pass Online® Software: Predicts potential biological targets by analyzing molecular descriptors (e.g., lipophilicity, H-bond donors). For this compound, predicted activities may include antifungal or enzyme inhibition .
  • Docking Studies: Molecular docking into target proteins (e.g., fungal CYP51 or bacterial gyrase) evaluates binding affinity. Use AutoDock Vina with PDB structures to simulate interactions .
  • QSAR Models: Correlate substituent effects (e.g., trifluoromethyl groups) with activity trends from analogous thiadiazoles .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Confirm the sulfanyl bridge (δ 3.5–4.5 ppm for -S-CH2-) and pyridine/heterocycle protons (δ 7.0–8.5 ppm) .
  • FT-IR: Identify thiol (-SH) stretches (~2500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group .
  • X-ray Crystallography: Resolve crystal packing and confirm bond angles/planarity of the thiadiazole ring (e.g., CCDC deposition for public access) .

Advanced: How to design experiments to resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify IC50 discrepancies. Use MTT assays on cancer cell lines (e.g., NCI-60 panel) .
  • Control Experiments: Compare with structurally similar compounds (e.g., fluopyram derivatives) to isolate the role of the sulfanyl-thiadiazole moiety .
  • Mechanistic Studies: Conduct ROS detection or apoptosis assays (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified pyridine (e.g., chloro → fluoro) or thiadiazole (e.g., -SH → -SO2CH3) groups. Compare activities using standardized assays .
  • Pharmacophore Mapping: Identify critical moieties (e.g., trifluoromethyl for lipophilicity, sulfanyl for H-bonding) via 3D-QSAR (e.g., CoMFA) .
  • Metabolic Stability: Test microsomal degradation (e.g., rat liver microsomes) to optimize half-life .

Basic: What are the key physicochemical properties influencing reactivity?

Methodological Answer:

  • Solubility: Low aqueous solubility due to hydrophobic trifluoromethyl and thiadiazole groups. Use DMSO or DMF for in vitro studies .
  • pKa Determination: Thiol groups (pKa ~8–10) influence nucleophilic reactivity. Titration or UV-Vis spectroscopy quantifies deprotonation .
  • Thermal Stability: DSC/TGA analysis reveals decomposition points (>150°C), critical for storage .

Advanced: How to evaluate environmental or metabolic degradation pathways?

Methodological Answer:

  • Photolysis Studies: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., sulfoxides) .
  • Hydrolysis Kinetics: Test at varying pH (2–12) to simulate gastrointestinal or environmental conditions. Track half-life using HPLC .
  • Metabolite Profiling: Incubate with liver microsomes and identify Phase I/II metabolites (e.g., glutathione adducts) via HRMS .

Basic: How to troubleshoot low yields in sulfanyl bridge formation?

Methodological Answer:

  • Catalyst Screening: Test Cu(I) catalysts (e.g., CuBr) or phase-transfer agents (e.g., TBAB) to enhance coupling efficiency .
  • Oxygen Exclusion: Conduct reactions under nitrogen to prevent thiol oxidation. Use degassed solvents .
  • Alternative Solvents: Switch from ethanol to acetonitrile or THF to improve solubility of aromatic intermediates .

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